molecular formula C16H13FN2O2 B4478285 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

Cat. No.: B4478285
M. Wt: 284.28 g/mol
InChI Key: KFDYDXCFUTTWCL-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is a synthetic small molecule featuring an indole scaffold, a structure of high significance in medicinal chemistry due to its versatile biological activities . The core indole structure is known to regulate numerous proteins and genes involved in cancer development, making indole derivatives a primary focus in oncology research . Specifically, this compound is designed for research applications in drug discovery, particularly for investigating new therapies for cancer and neurodegenerative disorders. Its molecular structure, which incorporates a fluoro-substituted indole ring linked to a 2-hydroxyphenyl group via an acetamide bridge, is characteristic of molecules that can interact with key biological targets. Researchers value this compound for its potential to inhibit specific enzymes like butyrylcholinesterase (BChE), an emerging target for the treatment of advanced Alzheimer's disease . Furthermore, indole derivatives have demonstrated activity against a range of oncology targets, including TRK, VEGFR, EGFR, and various intracellular pathways such as PI3K/AKT/mTOR . The presence of the fluorine atom at the 6-position of the indole ring is a common strategy in lead optimization to modulate properties like potency, metabolic stability, and membrane permeability . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers can use this compound for in vitro binding assays, enzymatic inhibition studies, and structure-activity relationship (SAR) analysis to advance the development of novel therapeutic agents.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-6-5-11-7-8-19(14(11)9-12)10-16(21)18-13-3-1-2-4-15(13)20/h1-9,20H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYDXCFUTTWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the fluorinated indole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Hydroxyphenyl Substitution: The final step involves the substitution of the chloro group with a hydroxyphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide may involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and selectivity, while the hydroxyphenylacetamide group can modulate the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is best illustrated through comparisons with related indole-acetamide derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

Compound Name Structural Features Biological Activity Key Differences
This compound 6-fluoroindole, 2-hydroxyphenyl acetamide Hypothesized anti-inflammatory, kinase inhibition Unique 2-hydroxyphenyl group enhances hydrogen bonding and solubility .
2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide () 6-fluoroindole, hydroxyethylphenyl acetamide Anti-cancer, neuroprotective Hydroxyethyl group improves lipophilicity but reduces hydrogen-bonding capacity compared to 2-hydroxyphenyl .
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide () 6-fluoroindole, furyl-pyridazine acetamide Anticancer (cell line-specific) Pyridazine-furyl moiety introduces π-π stacking potential, altering target selectivity .
N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide () 6-fluoroindole, dimethoxyphenyl acetamide Antioxidant, antimicrobial Methoxy groups increase lipophilicity and metabolic stability but reduce polar interactions .
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide () Bis-indole, 6-fluoro and methyl substituents Anticancer (MCF-7 IC₅₀ ≈ 2 µg/mL) Dual indole system enhances stacking interactions; methyl group limits solubility .
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () Thioacetamide, fluorobenzyl-indole Anticancer, antimicrobial Thioether linkage increases electron-withdrawing effects and redox activity .

Key Comparative Insights:

Substituent Effects on Bioactivity: Fluorine: Present in all listed compounds, fluorine enhances metabolic stability and electronegativity, improving binding to hydrophobic enzyme pockets . Hydroxyphenyl vs. Heterocyclic Additions (Pyridazine, Furyl): Compounds with pyridazine or furyl moieties () exhibit distinct activity profiles due to additional π-π interactions or redox activity .

Biological Activity Trends :

  • Anticancer Activity : Bis-indole derivatives () and pyridazine-containing analogues () show potent cytotoxicity, likely due to enhanced stacking with DNA or kinase domains .
  • Antimicrobial vs. Antioxidant Activity : Methoxy-substituted compounds () favor antioxidant activity, while thioacetamides () lean toward antimicrobial effects due to redox modulation .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than bis-indole or pyridazine-containing derivatives, which require multi-component reactions or heterocyclic ring formation .

Biological Activity

Overview

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. Its structure features a fluoro-substituted indole ring and a hydroxyphenylacetamide moiety, which contribute to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
Molecular FormulaC16H15FN2O2
Molecular Weight284.30 g/mol
CAS Number1081115-46-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluoro group enhances its lipophilicity, potentially improving its binding affinity to biological targets compared to similar compounds lacking this modification.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. The fluoro-substituted indole structure of this compound suggests potential efficacy against various bacterial and fungal strains.

  • Antibacterial Activity : In studies, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .
  • Antifungal Activity : The compound's structure may also confer antifungal properties, with observed activities against common pathogens like Candida albicans.

Anti-inflammatory Effects

Studies have demonstrated that N-(2-hydroxyphenyl)acetamide derivatives can significantly reduce inflammation markers in animal models of arthritis. For example, treatment with N-(2-hydroxyphenyl)acetamide resulted in profound inhibition of c-Fos protein expression in the brains of arthritic rats, indicating a reduction in inflammatory responses .

Case Studies

  • Acute Kidney Injury Model : A study investigated the protective effects of N-(2-hydroxyphenyl)acetamide in a glycerol-induced acute kidney injury model in mice. The compound reduced serum urea and creatinine levels while protecting renal tubular structures from necrosis and inflammation .
  • Arthritis Induction : In another study, N-(2-hydroxyphenyl)acetamide was administered to adjuvant-induced arthritic rats, leading to significant reductions in c-Fos expression and peripheral edema compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameKey DifferencesBiological Activity
2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamideChlorine instead of fluorine; potential differences in reactivityVaries; generally lower lipophilicity
2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamideHydroxy group at position 4 instead of 2Potentially different receptor interactions

The presence of the fluoro group in this compound differentiates it from other analogs, enhancing its potential for specific interactions with biological targets.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR) and protons (¹H/¹³C NMR) to verify substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄FN₂O₂) .
  • HPLC : Assess purity (>98%) and detect trace impurities .
    Data Table :
TechniquePurposeExample Data
¹H NMRConfirm indole and acetamide linkagesδ 7.2–7.8 (indole-H), δ 2.1 (acetamide-CH₂)
HPLCPurity analysisRetention time: 8.2 min (99% purity)

How can researchers elucidate the mechanism of action for this compound’s reported anti-inflammatory activity?

Advanced Research Question

  • Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) or NF-κB pathways to predict binding sites .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant enzymes (e.g., COX-2) .
  • Cellular Assays : Quantify cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .
    Methodological Tip : Validate docking results with site-directed mutagenesis to confirm critical binding residues .

How should structural-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question

  • Derivative Synthesis : Modify the indole’s fluorine position or hydroxylphenyl substituents.
  • Assay Panels : Test derivatives against multiple targets (e.g., kinases, GPCRs) to identify selectivity .
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .
    Example SAR Finding :
  • Fluorine at C6 : Enhances metabolic stability but reduces solubility .
  • Hydroxyphenyl Group : Critical for hydrogen bonding with target proteins .

How can contradictory reports about this compound’s anticancer activity be resolved?

Advanced Research Question
Contradictions may arise from:

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific effects.
  • Assay Conditions : Standardize oxygen tension/pH to mimic in vivo microenvironments .
  • Orthogonal Validation : Confirm apoptosis via Annexin V staining and caspase-3 activation assays .
    Methodological Tip : Perform meta-analyses of published data to identify confounding variables (e.g., dosing schedules) .

What strategies mitigate challenges in solubility and bioavailability during preclinical studies?

Advanced Research Question

  • Salt Formation : Use hydrochloride salts to improve aqueous solubility.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Pharmacokinetic Profiling : Measure Cₘₐₓ and Tₘₐₓ in rodent models after oral/intravenous administration .
    Data Table :
StrategySolubility ImprovementBioavailability (%)
Free base0.2 mg/mL (pH 7.4)12
HCl salt1.8 mg/mL (pH 7.4)34

How can computational methods predict off-target interactions and toxicity risks?

Advanced Research Question

  • Pharmacophore Modeling : Screen against databases like ChEMBL for off-targets (e.g., hERG channel).
  • ADMET Prediction : Use tools like SwissADME to forecast metabolic liabilities (e.g., CYP3A4 inhibition) .
  • ToxCast Profiling : Leverage EPA’s ToxCast data to assess endocrine disruption potential .
    Methodological Tip : Cross-validate predictions with in vitro toxicity assays (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

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